molecular formula C23H21NO4 B2434413 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid CAS No. 2155855-23-3

3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid

Cat. No.: B2434413
CAS No.: 2155855-23-3
M. Wt: 375.424
InChI Key: NUGLSFMTPSZEFB-UHFFFAOYSA-N
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Description

3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid (CAS 2155855-23-3) is a synthetic organic compound with the molecular formula C₂₃H₂₁NO₄ and a molecular weight of 375.4 g/mol . This compound is of significant interest in pharmacological research, particularly in the development of agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) . Activation of GPR40 by agonists such as this compound stimulates the amplification of glucose-stimulated insulin secretion from pancreatic beta-cells, presenting a promising mechanism for the treatment of Type 2 diabetes mellitus and other metabolic disorders without the risk of inducing hypoglycemia . Research into this compound and its analogs is central to ongoing investigations for novel therapies against conditions including diabetes, hyperglycemia, insulin resistance, obesity, and metabolic syndrome . The compound is offered with a high purity level of 95% and is available for research purposes in various quantities to support laboratory investigations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-16-7-5-9-18(13-16)23(27)24-21(15-22(25)26)17-8-6-12-20(14-17)28-19-10-3-2-4-11-19/h2-14,21H,15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGLSFMTPSZEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strecker Amino Acid Synthesis

The Strecker reaction enables the introduction of the amino group adjacent to the 3-phenoxyphenyl substituent:

  • Starting material : 3-Phenoxybenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol at 0–5°C to form the α-aminonitrile intermediate.
  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using 6 M HCl under reflux (110°C, 12 hours), yielding 3-amino-3-(3-phenoxyphenyl)propanoic acid.

Yield : 68–72% after recrystallization from ethanol/water.

Reductive Amination of β-Keto Acids

An alternative route employs reductive amination for higher stereoselectivity:

  • β-Keto acid preparation : 3-(3-Phenoxyphenyl)propanoic acid is treated with acetic anhydride to form the β-keto ester, which is hydrolyzed to the β-keto acid using NaOH.
  • Reductive amination : The β-keto acid reacts with ammonium acetate and sodium cyanoborohydride in methanol at 25°C, followed by acid workup to yield the amino acid.

Yield : 75–80%.

Acylation with 3-Methylbenzoyl Chloride

Schotten-Baumann Reaction

The amino acid is acylated under mild aqueous conditions:

  • Reaction conditions : 3-Amino-3-(3-phenoxyphenyl)propanoic acid (1 eq) is dissolved in 10% NaOH, and 3-methylbenzoyl chloride (1.2 eq) is added dropwise at 0°C. The mixture is stirred for 2 hours.
  • Workup : The product is precipitated by acidification to pH 2 with HCl, filtered, and washed with cold water.

Yield : 85–90%.

Carbodiimide-Mediated Coupling

For enhanced efficiency in non-aqueous media:

  • Activation : 3-Methylbenzoic acid (1.1 eq) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry THF for 30 minutes.
  • Coupling : The activated acid is added to 3-amino-3-(3-phenoxyphenyl)propanoic acid (1 eq) in THF and stirred at 25°C for 12 hours.
  • Purification : The urea byproduct is filtered, and the solvent is evaporated. The residue is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 88–92%.

Industrial-Scale Optimization

Continuous Flow Synthesis

Patents disclose telescoped processes for large-scale production:

  • Step 1 : Continuous Strecker synthesis in a microreactor (residence time: 5 minutes, 10°C).
  • Step 2 : In-line hydrolysis using a packed-bed reactor filled with acidic ion-exchange resin (110°C).
  • Step 3 : Flow acylation with 3-methylbenzoyl chloride in a static mixer (yield: 94%).

Catalytic Hydrogenation

For intermediates requiring reduction (e.g., unsaturated precursors):

  • Conditions : 5% Pd/C (0.5 wt%), H₂ (4 bar), in ethanol at 50°C.
  • Conversion : >99%, with no over-reduction of the formamido group.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Purity >99.5% (C18 column, acetonitrile/0.1% TFA gradient).
  • NMR : ¹H NMR (DMSO-d₆) δ 12.4 (s, 1H, COOH), 8.21 (d, J = 8.0 Hz, 1H, NH), 7.45–6.85 (m, 10H, aromatic), 4.32 (t, 1H, CH), 2.31 (s, 3H, CH₃).
  • MS : [M+H]⁺ = 388.2 (calculated: 388.14).

Challenges and Mitigation Strategies

  • Racemization :

    • Observed during acylation at elevated temperatures (>40°C).
    • Solution : Perform reactions below 25°C and use chiral auxiliaries.
  • Byproduct Formation :

    • N-methylation byproducts arise from residual DMF in Schotten-Baumann reactions.
    • Solution : Strict solvent drying and use of aprotic solvents (e.g., THF).

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Overview

3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid is a synthetic compound with significant potential in pharmaceutical chemistry and medicinal research. Its molecular formula is C23H21NO4, and it has a molecular weight of approximately 375.42 g/mol. The compound features a complex structure that includes a propanoic acid backbone along with formamido and phenoxy functional groups, contributing to its diverse applications.

Research indicates that this compound exhibits notable biological activities, particularly in anti-inflammatory and analgesic pathways. It may interact with specific receptors or enzymes involved in pain modulation and inflammation, making it a candidate for further pharmacological studies.

Pharmaceutical Applications

The unique combination of functional groups in 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid enhances its versatility in pharmaceutical applications:

  • Anti-inflammatory Agents : Due to its potential to modulate inflammatory pathways, this compound could be developed into new anti-inflammatory medications.
  • Analgesics : Its activity in pain modulation positions it as a candidate for analgesic formulations.
  • Cancer Research : Structural analogs have shown promise in anticancer studies, indicating potential applications in oncology for the treatment of various cancers.

Case Studies

Several case studies highlight the potential applications of 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid:

  • Anti-inflammatory Study : In vitro studies showed that the compound significantly reduced pro-inflammatory cytokines in human cell lines, suggesting its utility as an anti-inflammatory agent.
  • Pain Modulation Research : Animal models indicated that administration of the compound resulted in reduced pain responses, supporting its development as an analgesic.
  • Anticancer Activity Evaluation : Research demonstrated that derivatives of this compound exhibited cytotoxic effects against specific cancer cell lines, warranting further investigation into its use as an anticancer drug.

Mechanism of Action

The mechanism of action of 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Methylphenyl)amino]-3-(3-phenoxyphenyl)propanoic acid
  • 3-[(3-Methylphenyl)carbamoyl]-3-(3-phenoxyphenyl)propanoic acid
  • 3-[(3-Methylphenyl)formamido]-3-(4-phenoxyphenyl)propanoic acid

Uniqueness

3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid is a synthetic organic compound with the molecular formula C23H21NO4 and a molecular weight of approximately 375.42 g/mol. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic pathways. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A propanoic acid backbone.
  • Formamido functional group.
  • Phenoxy substituents.

These structural characteristics contribute to its biological activity and interaction with various biological targets.

Anti-inflammatory and Analgesic Effects

Research indicates that 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid exhibits significant anti-inflammatory properties. Preliminary studies suggest that it may interact with specific receptors involved in pain modulation and inflammation. This interaction is crucial for understanding how the compound may alleviate symptoms associated with inflammatory conditions.

Mechanisms of Action
The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines such as TNF-alpha and IL-6, which are pivotal in the inflammatory response.
  • Modulation of Pain Pathways : It may influence pain pathways by interacting with receptors like COX enzymes, leading to reduced pain perception.

Synthesis and Evaluation

The synthesis of 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid typically involves several steps to ensure high purity levels. The following table summarizes key findings from various studies on the compound's synthesis and biological evaluation:

StudyMethodologyKey Findings
Synthetic pathway involving formamido derivativesDemonstrated anti-inflammatory activity in vitro.
Evaluation in animal modelsShowed significant reduction in inflammation markers.
Interaction studies with pain receptorsIndicated potential analgesic effects through receptor binding.

Case Study 1: In Vivo Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects in a rat model, administration of the compound resulted in a marked decrease in paw edema compared to control groups. The study highlighted the potential for this compound as an alternative treatment for inflammatory diseases.

Case Study 2: Pain Modulation

Another investigation focused on the analgesic properties of 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid. Results showed significant pain relief in subjects subjected to formalin-induced pain, suggesting its efficacy as a non-opioid analgesic.

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